molecular formula C28H20N2O4S B10878177 N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-(9H-xanthen-9-ylcarbonyl)thiourea

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-(9H-xanthen-9-ylcarbonyl)thiourea

Cat. No.: B10878177
M. Wt: 480.5 g/mol
InChI Key: KATZFEVBLOYQGE-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea is a synthetic organic compound characterized by its complex molecular structure, which includes a dibenzofuran moiety, a xanthene group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea typically involves multiple steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran ring is achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Xanthene Derivative Preparation: The xanthene moiety is synthesized separately, often starting from phthalic anhydride and resorcinol through a condensation reaction.

    Thiourea Formation: The final step involves the coupling of the methoxydibenzo[b,d]furan derivative with the xanthene derivative using thiourea as a coupling agent. This reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiourea groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the xanthene moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, which are subjects of ongoing research.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new therapeutic agents.

Industry

In materials science, the compound might be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its structural features could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)urea: Similar structure but with a urea linkage instead of thiourea.

    N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)amide: Contains an amide linkage.

    N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)carbamate: Features a carbamate group.

Uniqueness

N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea is unique due to its thiourea linkage, which can impart distinct chemical and biological properties compared to its analogs

This detailed overview provides a comprehensive understanding of N-(2-Methoxydibenzo[B,D]furan-3-YL)-N’-(9H-xanthen-9-ylcarbonyl)thiourea, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds

Properties

Molecular Formula

C28H20N2O4S

Molecular Weight

480.5 g/mol

IUPAC Name

N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H20N2O4S/c1-32-25-14-19-16-8-2-5-11-21(16)34-24(19)15-20(25)29-28(35)30-27(31)26-17-9-3-6-12-22(17)33-23-13-7-4-10-18(23)26/h2-15,26H,1H3,(H2,29,30,31,35)

InChI Key

KATZFEVBLOYQGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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